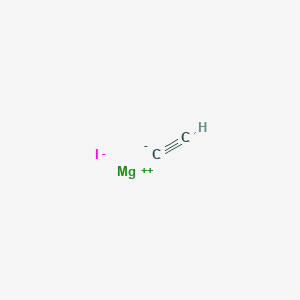
magnesium;ethyne;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethyne;iodide is an organometallic compound that combines magnesium, ethyne (acetylene), and iodine. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique properties of this compound make it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;ethyne;iodide can be synthesized through the reaction of ethyne with magnesium in the presence of iodine. The general reaction involves the following steps:
Preparation of Grignard Reagent: Magnesium metal is reacted with iodine to form magnesium iodide.
Formation of this compound: Ethyne is then introduced to the magnesium iodide solution, resulting in the formation of this compound.
The reaction is typically carried out in an anhydrous ether solvent to stabilize the Grignard reagent and prevent hydrolysis. The reaction conditions require a dry, inert atmosphere to avoid the formation of unwanted byproducts.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Activation of Magnesium: Magnesium is activated by adding iodine or using sonication to enhance its reactivity.
Controlled Addition of Ethyne: Ethyne is added to the activated magnesium in a controlled manner to ensure a consistent reaction rate.
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethyne;iodide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Reduction Reactions: It acts as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acidic Conditions: Hydrolysis of the intermediate products is typically carried out using dilute acids.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formation of hydrocarbons through reduction reactions.
Scientific Research Applications
Magnesium;ethyne;iodide has several scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;ethyne;iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:
Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.
Reduction: Donate electrons to reduce other compounds, forming new chemical bonds.
Substitution: Replace halide groups in organic molecules through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
Methyl-magnesium iodide: Another Grignard reagent used in similar reactions.
Ethyl-magnesium bromide: Similar in reactivity but uses bromine instead of iodine.
Phenyl-magnesium chloride: Contains a phenyl group and is used in aromatic substitutions.
Uniqueness
Magnesium;ethyne;iodide is unique due to its combination of ethyne and iodine, which imparts specific reactivity and selectivity in organic synthesis. Its ability to form carbon-carbon bonds with high efficiency makes it a valuable reagent in both academic and industrial research.
Conclusion
This compound is a versatile organometallic compound with significant applications in organic synthesis, pharmaceuticals, material science, and catalysis. Its unique properties and reactivity make it an essential tool for chemists and researchers in various fields.
Properties
CAS No. |
121526-78-1 |
|---|---|
Molecular Formula |
C2HIMg |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
magnesium;ethyne;iodide |
InChI |
InChI=1S/C2H.HI.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
MRVSBMIOYQRSKH-UHFFFAOYSA-M |
Canonical SMILES |
C#[C-].[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















